molecular formula C9H11NO2S B11785218 4-(Pyridin-2-ylthio)butanoic acid

4-(Pyridin-2-ylthio)butanoic acid

Cat. No.: B11785218
M. Wt: 197.26 g/mol
InChI Key: JFORGGPLCFNQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-ylthio)butanoic acid is an organic compound that features a pyridine ring attached to a butanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)butanoic acid typically involves the reaction of pyridine-2-thiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where pyridine-2-thiol reacts with a butanoic acid halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-ylthio)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)butanoic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the pyridine ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-ylthio)butanoic acid is unique due to the presence of both a pyridine ring and a sulfur atom. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylbutanoic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)5-3-7-13-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)

InChI Key

JFORGGPLCFNQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.